molecular formula C15H27N3O2 B7572249 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one

Cat. No. B7572249
M. Wt: 281.39 g/mol
InChI Key: BLQGMVFOERCOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one, also known as DMCPA, is a synthetic compound that has been studied for its potential use in scientific research. DMCPA belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one acts as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors in response to the binding of acetylcholine. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one binds to a specific site on the receptor, known as the allosteric site, and stabilizes the receptor in an active conformation, leading to increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects:
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been shown to enhance cognitive function in animal models, including learning and memory. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of nAChRs and dopamine release. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for nAChRs, as well as its ability to cross the blood-brain barrier. However, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has several limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

Future research on 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one could focus on several areas, including the development of more potent and selective modulators of nAChRs, the investigation of the effects of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one on other neurotransmitter systems, and the development of novel therapeutic applications for 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one, including the treatment of cognitive disorders and addiction. Additionally, further studies are needed to elucidate the potential side effects and safety of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one in humans.

Synthesis Methods

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one can be synthesized through a multistep process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with dimethylformamide dimethyl acetal (DMFDMA) to form a cyclic intermediate, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. The sulfonyl chloride intermediate is then reacted with N,N-dimethylaminoethanol to form 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one.

Scientific Research Applications

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation.

properties

IUPAC Name

4-[2-[(dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-16(2)11-13-6-4-5-8-18(13)15(20)12-7-9-17(3)14(19)10-12/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQGMVFOERCOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)N2CCCCC2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one

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